molecular formula C8H14N2O B14430261 Piperidine, 1-(4,5-dihydro-2-oxazolyl)- CAS No. 79493-72-4

Piperidine, 1-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B14430261
CAS No.: 79493-72-4
M. Wt: 154.21 g/mol
InChI Key: RMQMJTSXECYCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Piperidine, 1-(4,5-dihydro-2-oxazolyl)-" is a piperidine derivative featuring a 4,5-dihydro-2-oxazolyl substituent at the 1-position of the piperidine ring.

Properties

CAS No.

79493-72-4

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-piperidin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C8H14N2O/c1-2-5-10(6-3-1)8-9-4-7-11-8/h1-7H2

InChI Key

RMQMJTSXECYCIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of piperidine with 2-bromoacetaldehyde oxime, followed by cyclization to form the oxazoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and oxazolines, which can be further utilized in the synthesis of complex bioactive molecules .

Mechanism of Action

The mechanism of action of Piperidine, 1-(4,5-dihydro-2-oxazolyl)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The oxazoline ring is particularly important for binding to target proteins, while the piperidine ring enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Substituent Key Properties Pharmacological Notes References
1-(3-phenylbutyl)piperidine Phenylalkyl High hydrophobicity, RMSD >2.5 Å S1R ligand, Glu172 interaction
1-(1-phenylcyclohexyl)piperidine Arylcyclohexyl Lipophilic, CNS effects Acute toxicity, rotarod effects
Target Compound 4,5-dihydro-2-oxazolyl Polar, hydrogen-bonding potential Inferred solubility advantage N/A

Table 2: RMSD and Binding Trends (from –2)

Compound Group RMSD Range Orientation Relative to RC-33 Key Interaction
Low RMSD (<2 Å) Aligned Similar to RC-33 Glu172 salt bridge
High RMSD (>4 Å) Opposed Fits larger hydrophobic cavity Enhanced hydrophobic complementarity

Research Findings and Implications

  • Substituent Effects : Hydrophobic groups (e.g., phenylalkyl, arylcyclohexyl) optimize binding to S1R’s hydrophobic pockets but may increase toxicity. The oxazoline group’s polarity could redirect selectivity to targets requiring hydrogen-bonding or improved solubility .
  • Synthetic Feasibility : Analogous piperidine derivatives are synthesized via straightforward nucleophilic substitutions, suggesting viable routes for the target compound’s production .
  • Knowledge Gaps: Direct biological data for "Piperidine, 1-(4,5-dihydro-2-oxazolyl)-" is absent in the provided evidence; experimental validation is critical to confirm inferred properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.